1-(2-Methylpropyl)cyclopentane-1-carbonitrile
Overview
Description
1-(2-Methylpropyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol It is a nitrile derivative of cyclopentane, characterized by the presence of a nitrile group (-CN) attached to a cyclopentane ring, with an additional 2-methylpropyl substituent
Preparation Methods
The synthesis of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with 2-methylpropylamine, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the formation of the nitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methylpropyl)cyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Scientific Research Applications
1-(2-Methylpropyl)cyclopentane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclopentane-1-carbonitrile depends on its specific application and the molecular targets involved. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Methylpropyl)cyclopentane-1-carbonitrile can be compared with other nitrile derivatives of cyclopentane, such as:
Cyclopentanecarbonitrile: Lacks the 2-methylpropyl substituent, resulting in different chemical and physical properties.
1-(2-Methylpropyl)cyclopentane: Similar structure but without the nitrile group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-(2-methylpropyl)cyclopentane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHGAWYLMGYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.